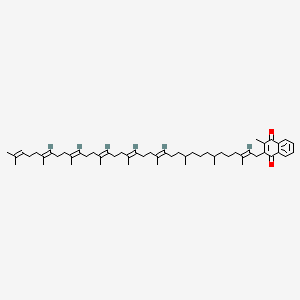

Tetrahydromenaquinone

Description

Properties

CAS No. |

49852-77-9 |

|---|---|

Molecular Formula |

C56H84O2 |

Molecular Weight |

789.3 g/mol |

IUPAC Name |

2-methyl-3-[(2E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,14,18,22,26,30,34-heptaenyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C56H84O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,38-40,48-49H,14-21,23,25,27,29,31,33-37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,50-40+ |

InChI Key |

NXKRRNUXCLRIHG-GEJMRHPGSA-N |

SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Synonyms |

tetrahydromenaquinone |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Tetrahydromenaquinone in Microorganisms

De Novo Biosynthetic Pathways for Menaquinone Precursors

Bacteria have evolved two distinct pathways to synthesize the naphthoquinone headgroup of menaquinones: the classical o-succinylbenzoate (OSB) pathway and the alternative futalosine (B117586) pathway. royalsocietypublishing.orgscienceopen.com Both pathways begin with the precursor chorismate, a product of the shikimate pathway. researchgate.netasm.org

Classical o-Succinylbenzoate Pathway (e.g., Chorismate-derived synthesis via MenA-MenG enzyme series)

The classical menaquinone biosynthetic pathway has been extensively studied in model organisms like Escherichia coli. mdpi.comasm.org This pathway involves a series of enzymatic reactions catalyzed by the MenA-MenG enzymes to convert chorismate into the naphthoquinone ring. mdpi.comtandfonline.com

The process begins with the conversion of chorismate to isochorismate by isochorismate synthase (MenF). tandfonline.comrsc.org Following this, a series of reactions involving MenD, MenH, and MenC lead to the formation of the aromatic intermediate o-succinylbenzoate (OSB). rsc.orgnih.gov MenE then activates OSB by ligating it to Coenzyme A (CoA), forming OSB-CoA. rsc.org The subsequent cyclization of OSB-CoA by MenB (naphthoate synthase) creates the naphthalenoid skeleton as 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). tandfonline.comrsc.orgebi.ac.uk A thioesterase, which was previously an unknown Men enzyme, hydrolyzes DHNA-CoA to produce 1,4-dihydroxy-2-naphthoate (DHNA). asm.orgrsc.org The final steps involve the prenylation of DHNA by MenA and methylation by MenG (also known as UbiE) to form menaquinone. rsc.orgnih.govasm.org

Table 1: Key Enzymes of the Classical o-Succinylbenzoate Pathway

| Enzyme | Gene | Function |

| Isochorismate synthase | MenF | Converts chorismate to isochorismate. tandfonline.comrsc.org |

| SEPHCHC synthase | MenD | Converts isochorismate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). royalsocietypublishing.orgrsc.org |

| SHCHC synthase | MenH | Involved in the conversion to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). royalsocietypublishing.orgtandfonline.com |

| O-succinylbenzoate synthase | MenC | Synthesizes o-succinylbenzoate (OSB) from SHCHC. tandfonline.comnih.gov |

| O-succinylbenzoate-CoA ligase | MenE | Activates OSB to OSB-CoA. rsc.orgebi.ac.uk |

| Naphthoate synthase | MenB | Cyclizes OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). tandfonline.comebi.ac.uk |

| DHNA-CoA thioesterase | MenI | Hydrolyzes DHNA-CoA to 1,4-dihydroxy-2-naphthoate (DHNA). asm.orgtandfonline.com |

| 1,4-dihydroxy-2-naphthoate octaprenyltransferase | MenA | Attaches the isoprenoid side chain to DHNA. tandfonline.comnih.gov |

| Demethylmenaquinone (B1232588) methyltransferase | MenG/UbiE | Methylates demethylmenaquinone to form menaquinone. rsc.orgasm.org |

Alternative Futalosine Pathway (e.g., in Gram-negative bacteria and Archaea)

A more recently discovered alternative route for menaquinone biosynthesis is the futalosine pathway. researchgate.net This pathway is found in a broad taxonomic range of organisms, including some Gram-negative bacteria and Archaea, and is considered to have evolved earlier than the classical pathway. nih.gov Unlike the classical pathway, the futalosine pathway is also found in anaerobic microorganisms. scienceopen.comnih.gov

The futalosine pathway also starts with chorismate but utilizes a different set of enzymes, encoded by the mqn genes. oup.com The enzyme MqnA catalyzes the initial step, converting chorismate to 3-enolpyruvyl-benzoate. researchgate.net In Streptomyces, a series of reactions involving four enzymes (MqnA, MqnB, MqnC, and MqnD) convert chorismate into 1,4-dihydroxy-6-naphthoate. nih.govoup.com Variations of this pathway exist; for instance, in Helicobacter pylori and Campylobacter jejuni, a modified futalosine pathway is operative where 6-amino-6-deoxyfutalosine is used as an intermediate instead of futalosine. semanticscholar.orgresearchgate.net

Table 2: Comparison of Classical and Futalosine Pathways

| Feature | Classical o-Succinylbenzoate Pathway | Alternative Futalosine Pathway |

| Key Intermediate | o-Succinylbenzoate (OSB) | Futalosine |

| Enzyme Series | MenA-MenG | MqnA-MqnD (and others) |

| Prevalence | Found in 32.1% of prokaryotic proteomes studied. nih.gov | Found in 13.2% of prokaryotic proteomes studied. scienceopen.com |

| Taxonomic Range | Narrower, primarily aerobic or facultatively anaerobic organisms. scienceopen.comnih.gov | Broader, found in 18 of 31 phyla, including aerobic, facultative, and anaerobic organisms. scienceopen.comnih.gov |

| Evolutionary Origin | Believed to be more recent. nih.gov | Believed to predate the classical pathway. nih.gov |

Role of 1,4-Dihydroxy-2-naphthoic Acid (DHNA) as a Key Intermediate

1,4-dihydroxy-2-naphthoic acid (DHNA) is a crucial intermediate in the biosynthesis of menaquinones via the classical pathway. nih.govoup.com It represents the synthesized naphthoquinone headgroup before the attachment of the isoprenoid side chain. biorxiv.org In the classical pathway, DHNA is formed from the cyclization and subsequent hydrolysis of intermediates derived from chorismate and 2-ketoglutarate. rsc.orgebi.ac.uk

The synthesis of DHNA is essential for the production of the final menaquinone molecule. nih.gov In Listeria monocytogenes, for example, the synthesis of DHNA, rather than the complete menaquinone molecule, was found to be critical for its survival in the host cytosol. nih.gov DHNA serves as the substrate for the enzyme MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase), which catalyzes the attachment of the polyprenyl side chain. nih.govresearchgate.net This prenylation step is a key reaction, converting the soluble DHNA into the membrane-bound demethylmenaquinone. nih.govresearchgate.net Furthermore, DHNA has been shown to act as an allosteric inhibitor of MenD, the first committed enzyme of the pathway, suggesting a feedback inhibition mechanism to regulate menaquinone biosynthesis. royalsocietypublishing.org

Isoprenoid Side Chain Synthesis and Integration

The lipophilic character of menaquinones is conferred by a polyisoprenoid side chain, which is synthesized separately from the naphthoquinone ring. researchgate.net The length of this chain varies between bacterial species. mdpi.com

Generation of Isoprenoid Units from Glyceraldehyde-3-phosphate and Pyruvate (B1213749)

The basic building blocks for the isoprenoid side chain are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net In most prokaryotes, these C5 units are synthesized via the non-mevalonate pathway, also known as the methylerythritol 4-phosphate (MEP) pathway. researchgate.netresearchgate.net This pathway utilizes glyceraldehyde-3-phosphate (G3P) and pyruvate as initial substrates. researchgate.netannualreviews.orgoup.com

The MEP pathway begins with the condensation of G3P and pyruvate to form 1-deoxy-D-xylulose-5-phosphate (DOXP), a reaction catalyzed by DOXP synthase. annualreviews.org A series of subsequent enzymatic reactions convert DOXP into MEP and ultimately to IPP and DMAPP. researchgate.net These C5 isoprenoid units are then sequentially condensed to form polyprenyl diphosphates of varying lengths, which will become the side chain of the menaquinone molecule. frontiersin.org

Condensation of DHNA with Isoprenoid Units to Form Demethylmenaquinone

The penultimate step in menaquinone biosynthesis is the condensation of the DHNA headgroup with the appropriate length polyprenyl diphosphate (B83284) chain. nih.gov This crucial reaction is catalyzed by the membrane-bound enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase, encoded by the menA gene. tandfonline.comnih.govresearchgate.net

The MenA enzyme facilitates the attachment of the isoprenoid chain to DHNA, a process that is accompanied by decarboxylation (removal of the carboxyl group from DHNA). nih.govnih.gov The product of this reaction is demethylmenaquinone (DMK). nih.gov The final step in the synthesis of menaquinone is the methylation of DMK at the C2 position of the naphthoquinone ring, a reaction catalyzed by the enzyme demethylmenaquinone methyltransferase (MenG or UbiE). rsc.orgasm.org This yields the final, functional menaquinone molecule. asm.org

Subsequent Methylation and Reduction Steps to Tetrahydromenaquinone

The biosynthesis of this compound, a saturated form of menaquinone (Vitamin K2), involves critical final modifications to the menaquinone structure. The concluding steps in the pathway are the methylation of the naphthoquinone ring followed by the saturation (reduction) of the polyisoprenyl side chain.

The penultimate step is the methylation of the precursor, demethylmenaquinone (DMK), to form menaquinone (MK). patsnap.com This reaction is a crucial control point for menaquinone homeostasis. It involves the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the demethylmenaquinone ring. patsnap.com This conversion is essential for the molecule's function in cellular electron transport chains. wikipedia.org

Following methylation, the defining "tetrahydro" characteristic is achieved through the reduction of the isoprenyl side chain. In many microorganisms, this involves the saturation of double bonds within the polyisoprenyl tail. For instance, in Mycobacterium tuberculosis, a specific reductase enzyme, MenJ, catalyzes the reduction of a single double bond in the β-isoprene unit of the side chain. acs.org In other organisms, like the hyperthermophilic archaeon Archaeoglobus fulgidus, which produces a fully saturated menaquinone-7 (B21479), a menaquinone-specific prenyl reductase is responsible for saturating the side chain. The result of these reduction events is the formation of this compound, such as this compound-9 [MK-9(4H)], which has been identified in cheese fermented by propionibacteria. researchgate.netnih.gov

Enzymatic Mechanisms Governing this compound Formation

The formation of this compound is governed by specific enzymes that catalyze the final methylation and reduction steps with high precision. These enzymatic mechanisms are vital for producing the functionally active form of the vitamin and for maintaining cellular homeostasis.

Enzyme Characterization and Catalytic Specificity within Biosynthetic Pathways

The enzymes responsible for the final steps of this compound synthesis exhibit distinct characteristics and substrate specificities.

The methylation of demethylmenaquinone is catalyzed by demethylmenaquinone methyltransferase , an enzyme also known as S-adenosyl-L-methionine:demethylmenaquinone methyltransferase or MenG. microbialtec.com This enzyme facilitates the final step in menaquinone biosynthesis. microbialtec.com Research in Mycobacterium smegmatis has shown that MenG is an essential, membrane domain-associated protein. The enzyme likely acts on the reduced form, demethylmenaquinol, rather than demethylmenaquinone. microbialtec.com It uses S-adenosyl-L-methionine as the methyl group donor to convert demethylmenaquinol into menaquinol (B15198786). microbialtec.comuniprot.org MenG can accommodate substrates with varying lengths of the polyprenyl side chain. microbialtec.com

The reduction of the menaquinone side chain is carried out by a distinct class of reductases. In Mycobacterium tuberculosis, the enzyme MenJ has been identified as a novel reductase that specifically saturates the β-isoprene unit of the menaquinone side chain. acs.org In other microorganisms, such as Archaeoglobus fulgidus, a different menaquinone-specific prenyl reductase has been characterized. This enzyme is highly specific for menaquinone and is responsible for the complete saturation of its side chain. Unlike some reductases, it does not use NAD(P)H as an electron donor but does bind flavin adenine (B156593) dinucleotide (FAD).

Table 1: Key Enzymes in the Final Stages of this compound Biosynthesis

| Enzyme | Gene | Function | Substrate(s) | Product |

|---|---|---|---|---|

| Demethylmenaquinone Methyltransferase | menG / ubiE | Catalyzes the final methylation step in menaquinone biosynthesis. microbialtec.com | Demethylmenaquinol, S-adenosyl-L-methionine microbialtec.com | Menaquinol, S-adenosyl-L-homocysteine microbialtec.com |

| Menaquinone Reductase | menJ (in Mycobacteria) | Catalyzes the partial saturation (reduction) of the menaquinone isoprenyl side chain. acs.org | Menaquinone | Partially saturated menaquinone (e.g., MK-9(H2)) acs.org |

| Menaquinone-specific Prenyl Reductase | (Varies) | Catalyzes the partial or full saturation of the menaquinone isoprenyl side chain. | Menaquinone | Saturated or partially saturated menaquinone |

Regulation of Metabolic Flux Towards this compound Production

The production of menaquinones, including this compound, is a tightly regulated process to meet the cell's metabolic needs without causing toxicity. The metabolic flux is controlled through several mechanisms, primarily at the level of enzyme activity and gene expression.

A key regulatory mechanism is feedback inhibition. nih.gov In Mycobacterium tuberculosis, the biosynthesis of menaquinone is allosterically regulated. nih.govnih.gov The first committed enzyme in the pathway, MenD, is inhibited by 1,4-dihydroxy-2-naphthoic acid (DHNA), which is the final soluble metabolite before the pathway moves to the membrane. nih.govresearchgate.net This feedback loop allows the cell to control the flow of precursors into the menaquinone pathway, matching production to the cell's redox and energy status. nih.govnih.gov

Furthermore, the levels of menaquinone and its precursors are linked to the activity of downstream enzymes. Depletion of the methyltransferase MenG in Mycobacterium smegmatis leads to a significant accumulation of its substrate, demethylmenaquinone, indicating that the activity of this final enzyme is critical for maintaining the balance of quinones in the cell. The regulation of menaquinone biosynthesis is also tied to environmental conditions, with high levels of menaquinones being found under anaerobic conditions in bacteria like E. coli, where they are essential for anaerobic respiration. mdpi.comnih.gov

Genetic Determinants of this compound Biosynthesis

The biosynthesis of this compound is encoded by a specific set of genes. While the gene for the final reduction step (menJ in mycobacteria) is distinct, the synthesis of the core menaquinone molecule relies on the well-characterized men gene cluster in many bacteria. acs.orgnih.gov

In organisms like Escherichia coli and Bacillus subtilis, the synthesis of menaquinone from chorismate is accomplished by enzymes encoded by a series of men genes (menA through menF). mdpi.comnih.govresearchgate.net These genes are often organized in clusters on the chromosome. mdpi.comresearchgate.net The menA gene, for example, encodes the 1,4-dihydroxy-2-naphthoate polyprenyltransferase, which attaches the side chain to the naphthoquinone ring, a step immediately preceding the final methylation. researchgate.netnih.gov The menG gene encodes the demethylmenaquinone methyltransferase that performs the final methylation. researchgate.net

The discovery of alternative pathways, such as the futalosine pathway in organisms like Helicobacter pylori, indicates that not all microorganisms use the canonical men gene set. nih.govresearchgate.net However, for those that produce this compound via the standard pathway, these genetic determinants are essential. The specific reductase gene, like menJ, represents an additional genetic component required to produce the final saturated molecule. acs.org

Table 2: Core Genetic Determinants of the Menaquinone Biosynthetic Pathway

| Gene | Encoded Enzyme | Function in Pathway |

|---|---|---|

| menF | Isochorismate synthase | Converts chorismate to isochorismate, an early step. |

| menD | SEPHCHC synthase | Catalyzes the first committed step in the pathway. nih.gov |

| menC | o-Succinylbenzoate synthase | Converts SEPHCHC to o-succinylbenzoate (OSB). |

| menE | o-Succinylbenzoate-CoA ligase | Activates OSB with Coenzyme A. |

| menB | 1,4-dihydroxy-2-naphthoate synthase | Converts OSB-CoA to 1,4-dihydroxy-2-naphthoate (DHNA). |

| menA | DHNA polyprenyltransferase | Attaches the polyprenyl side chain to DHNA. nih.gov |

| menG | Demethylmenaquinone methyltransferase | Methylates demethylmenaquinone to form menaquinone. researchgate.net |

| menJ | Menaquinone Reductase (in Mycobacterium) | Reduces the isoprenoid side chain of menaquinone. acs.org |

Microbial Production and Bioprocess Engineering of Tetrahydromenaquinone

Identification of Tetrahydromenaquinone-Producing Microbial Strains

The ability to synthesize menaquinones, including this compound, is distributed among various bacterial genera. These microorganisms serve as natural factories for the production of different menaquinone analogs, with some being particularly notable for their high yields of specific forms.

Propionibacterium species are well-documented as significant producers of this compound-9, chemically designated as MK-9(4H). nih.govnih.govresearchgate.netproquest.com This specific hydrogenated form of menaquinone is a hallmark of certain fermented dairy products. wikipedia.org

Notably, Propionibacterium freudenreichii is a key bacterium responsible for the synthesis of MK-9(4H) in Swiss-type cheeses. nih.govwikipedia.org Research has demonstrated a direct correlation between the viable count of propionibacteria and the concentration of MK-9(4H) in these cheeses, underscoring their role as the primary producers. nih.govproquest.com For instance, cheeses like Norwegian Jarlsberg and Swiss Emmental, which are fermented with propionibacteria, exhibit significantly higher concentrations of MK-9(4H) compared to cheeses where these bacteria are not used. nih.govproquest.com The concentration of MK-9(4H) in Jarlsberg and Emmental cheeses can range from 200 to 650 ng/g. nih.govproquest.com

| Cheese Type | Reported MK-9(4H) Concentration (ng/g) | Primary Fermenting Microorganism | Reference |

|---|---|---|---|

| Norwegian Jarlsberg | Highest among tested cheeses | Propionibacterium freudenreichii | nih.govproquest.com |

| Swiss Emmental | High (200 to 650) | Propionibacterium freudenreichii | nih.govproquest.com |

| Appenzeller | Extremely low or undetected | Not specified as primarily Propionibacterium-fermented | nih.gov |

| Gruyère | Extremely low or undetected | Not specified as primarily Propionibacterium-fermented | nih.gov |

| Comte | Lower than Jarlsberg and Emmental | Not specified as primarily Propionibacterium-fermented | nih.gov |

| Raclette | Lower than Jarlsberg and Emmental | Not specified as primarily Propionibacterium-fermented | nih.gov |

Beyond Propionibacterium, several other bacterial species are known to synthesize a variety of menaquinone analogs and represent potential candidates for the production of this compound or its precursors through natural selection or genetic engineering.

Lactococcus lactis : This lactic acid bacterium, widely used in dairy fermentations, produces a range of menaquinones, with MK-9 being a dominant form, alongside smaller quantities of MK-3, MK-7, MK-8, and MK-10. frontiersin.orgnih.gov The production levels and the specific menaquinone profile in L. lactis are strain-dependent and can be influenced by culture conditions. frontiersin.org Genetic engineering efforts have shown that overexpressing key genes in the menaquinone biosynthetic pathway can significantly increase the production of specific analogs like MK-9. frontiersin.orgnih.gov

Bacillus subtilis : Primarily known for producing high levels of Menaquinone-7 (B21479) (MK-7), B. subtilis is a GRAS (Generally Recognized as Safe) organism, making it a suitable host for industrial fermentation. nih.govresearchgate.net While its main product is MK-7, the well-characterized biosynthetic pathway of this bacterium makes it a prime target for metabolic engineering to produce other menaquinone analogs. acs.orgnih.gov

Flavobacterium meningosepticum : This gram-negative bacterium has been identified as a producer of menaquinones. nih.govnii.ac.jp Research has focused on optimizing extraction methods to increase the yield of menaquinones from F. meningosepticum fermentation, with one study achieving a yield of 30.03 ± 1.42 mg/L with the aid of surfactants and ultrasound treatment. nih.gov

Bifidobacterium : Members of this genus, which are common inhabitants of the human gut, are capable of synthesizing menaquinones. nih.govasm.org While genomic analyses suggest that they may not possess the complete biosynthetic pathways for all menaquinones, they are known to produce certain B vitamins and are considered important contributors to the host's vitamin pool. conicet.gov.ar Their potential for producing specific menaquinone analogs is an area of ongoing research.

| Bacterial Species | Primary Menaquinone Analogs Produced | Reference |

|---|---|---|

| Propionibacterium freudenreichii | MK-9(4H) | nih.gov |

| Lactococcus lactis | MK-3, MK-7, MK-8, MK-9, MK-10 | frontiersin.org |

| Bacillus subtilis | MK-7 | nih.gov |

| Flavobacterium meningosepticum | Menaquinones (specific analogs not detailed in provided context) | nih.govnii.ac.jp |

| Bifidobacterium | Menaquinones (synthesis capabilities vary) | nih.govasm.org |

Propionibacterium Species as Primary Producers of this compound-9 (MK-9(4H))

Optimization of Fermentation Conditions for Enhanced this compound Yield

To maximize the production of this compound from microbial sources, it is crucial to optimize the fermentation process. This involves a multi-faceted approach, considering the interplay between culture strategies, feeding techniques, and the composition of the growth medium. isomerase.com

The presence or absence of oxygen is a critical parameter that can significantly impact menaquinone production, as these molecules are involved in the electron transport chain under different respiratory conditions.

Anaerobic Conditions : Many menaquinone-producing bacteria, such as those found in the gut, thrive in anaerobic environments. researchgate.net Lactococcus lactis, a facultative anaerobe, is known to produce menaquinones under anaerobic conditions. mdpi.com

Aerobic Conditions : In contrast, some bacteria like Bacillus subtilis are aerobic and synthesize menaquinones as part of their aerobic respiratory chain. acs.org Escherichia coli, another facultative anaerobe, shifts its quinone production from ubiquinone-8 under aerobic conditions to menaquinone-8 under anaerobic conditions. acs.org The cultivation of Propionibacterium freudenreichii under aerobic conditions has been shown to increase the production ratio of a menaquinone precursor, 1,4-dihydroxy-2-naphthoic acid, to menaquinone itself. google.com The choice between anaerobic and aerobic strategies is therefore highly dependent on the specific microorganism and the target menaquinone analog.

Fed-batch culture is a widely employed bioprocess strategy to achieve high cell densities and enhance product yields. wikipedia.orginfors-ht.com This technique involves the controlled feeding of one or more nutrients to the bioreactor during cultivation, which helps to avoid substrate inhibition and nutrient depletion that can occur in a standard batch process. wikipedia.orgeppendorf.com

In the context of menaquinone production, fed-batch fermentation has been successfully applied to increase the yield of MK-7 from Bacillus subtilis. nih.gov By intermittently adding a carbon source like glycerol (B35011), researchers were able to extend the stationary phase of cell growth, leading to a significant increase in MK-7 production, reaching up to 69.5 ± 2.8 mg/L. nih.govacs.org This strategy allows for the maintenance of optimal nutrient concentrations, thereby prolonging the productive phase of the culture. wikipedia.orginfors-ht.com

The composition of the fermentation medium plays a pivotal role in the growth of the microorganism and its metabolic output. Optimizing the media by adjusting carbon and nitrogen sources, as well as supplementing with precursors or inducers, is a key strategy for enhancing this compound yield. nih.gov

Research on Bacillus subtilis has shown that a medium composed of 5% (w/v) yeast extract, 18.9% (w/v) soy peptone, 5% (w/v) glycerol, and 0.06% K2HPO4 is optimal for MK-7 production. nih.gov The supplementation of the medium with 2% glycerol and 4% soy peptone was found to extend the stationary phase and boost MK-7 yield. acs.org Furthermore, the addition of surfactants to the medium has been explored as a method to increase menaquinone production in Flavobacterium meningosepticum. nih.gov Nutrient limitation, particularly of the carbon source, can also be a deliberate strategy in fed-batch cultures to control growth rates and direct metabolic flux towards the synthesis of the desired product. wikipedia.org

Fed-Batch Culture Techniques

Metabolic Engineering Approaches for Increased Biosynthesis

Metabolic engineering provides powerful tools for enhancing the production of desired compounds in microbial hosts by optimizing genetic and regulatory processes. wikipedia.org For menaquinones, including this compound, these strategies aim to increase the precursor supply, channel metabolic flow towards the target molecule, and improve the efficiency of the biosynthetic pathway. While specific published research on the metabolic engineering of this compound is limited, extensive studies on other menaquinones, particularly menaquinone-7 (MK-7), in organisms like Bacillus subtilis and Corynebacterium glutamicum, offer a clear blueprint for applicable strategies. acs.orgfrontiersin.orgcaister.com These bacteria are considered ideal for genetic modification due to their safety status (GRAS), rapid growth, and well-understood genetic backgrounds. frontiersin.orgfrontiersin.org

Overexpression of Endogenous Biosynthetic Pathway Enzymes

A primary strategy to boost the production of a target metabolite is to increase the quantity of key enzymes in its biosynthetic pathway. wikipedia.org This is often achieved by overexpressing the genes that encode these enzymes, thereby alleviating potential rate-limiting steps. The biosynthesis of menaquinones involves several key pathways, including the shikimate pathway for the naphthoquinone ring and the methylerythritol phosphate (B84403) (MEP) pathway for the isoprenoid side chain. acs.orgresearchgate.net

Research in Bacillus subtilis for MK-7 production has demonstrated the effectiveness of this approach. Scientists have categorized the MK-7 biosynthetic pathway into modules—the MK-7 pathway itself, the shikimate pathway, the MEP pathway, and the glycerol metabolism pathway—to systematically engineer them. acs.org

Key enzymes targeted for overexpression include:

MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase): This enzyme joins the naphthoquinone head to the polyisoprenyl side chain. Overexpression of the menA gene in B. subtilis resulted in a 2.1-fold increase in MK-7 production compared to the parent strain. acs.org

Dxs (1-deoxy-D-xylulose-5-phosphate synthase) and Dxr (1-deoxy-D-xylulose-5-phosphate reductoisomerase): These are considered to catalyze rate-limiting steps in the MEP pathway, which supplies the isoprenoid precursor. jmb.or.kr Up-regulating Dxs and Dxr has been shown to significantly improve MK-7 production. acs.org

HepS (heptaprenyl diphosphate (B83284) synthase): In Bacillus amyloliquefaciens, overexpression of HepS, which is involved in synthesizing the isoprenoid side chain, led to a 93.62% increase in MK-7 yield. acs.orgnih.gov

Combined Overexpression: A combinatorial approach, overexpressing multiple genes simultaneously, often yields the best results. In one study, 12 different strains of B. subtilis were constructed by overexpressing different combinations of the rate-limiting enzymes Dxs, Dxr, Idi (isopentenyl diphosphate isomerase), and MenA. The most successful strain showed an 11-fold enhancement in production, achieving an MK-7 titer of 50 mg/L. acs.org

These findings highlight that identifying and overexpressing the genes for rate-limiting enzymes in the this compound biosynthetic pathway would be a critical step toward enhancing its production.

Genetic Manipulation for Altered Metabolic Flux Distribution

Beyond simply increasing enzyme levels, redirecting the flow of metabolic intermediates (metabolic flux) is a more sophisticated approach to enhance the biosynthesis of a target compound. nih.gov This involves not only up-regulating the desired pathway but also down-regulating or eliminating competing pathways that drain precursors away from the product of interest. wikipedia.org

Several strategies have been successfully employed for menaquinone production:

Enhancing Precursor Supply: The glycerol metabolism pathway can be enhanced to increase the supply of 3-deoxy-arabino-heptulonate 7-phosphate (DHAP), a key precursor, leading to increased MK-7 titers. nih.gov

Blocking Competing Pathways: Genome-scale metabolic models can predict which genes to knock out to optimize the central carbon metabolism. This approach has been used in B. subtilis to redirect metabolic flux, increasing MK-7 production from 259.7 to 318.3 mg/L. nih.gov For example, in the production of phenylalanine in Corynebacterium glutamicum, deleting the tyrA gene, which encodes prephenate dehydrogenase, successfully redirected carbon flow from the competing tyrosine pathway. nih.gov A similar strategy could be applied to block pathways that compete for the chorismate and isoprenoid precursors required for this compound synthesis.

Heterologous Gene Expression and Enzyme Engineering: Sometimes, enzymes from other organisms exhibit superior catalytic properties. Introducing a gene from another species (heterologous expression) can improve pathway flux. For instance, introducing the Dxs gene from Escherichia coli into B. subtilis helped increase the flux through the MEP pathway. nih.gov Furthermore, fusing enzymes that catalyze consecutive steps in a pathway can create a more efficient "channel" for the substrate, a technique known as fusion expression, which has also been applied successfully to boost MK-7 production. nih.gov

These genetic manipulations demonstrate that a holistic approach to re-wiring the cell's metabolic network is a powerful tool for maximizing the production of specific menaquinones.

Table 1: Examples of Metabolic Engineering Strategies for Menaquinone-7 (MK-7) Production

Biofilm Reactor Systems for Production

The choice of bioreactor and fermentation strategy is a critical component of bioprocess engineering. For menaquinone production, biofilm reactors have emerged as a particularly promising technology. nih.gov A biofilm is a community of microorganisms attached to a surface, encased in a self-produced matrix of extracellular polymeric substances. aquasust.com

Studies on B. subtilis have indicated that biofilm and pellicle (a film at the air-liquid interface) formation are key for the extracellular secretion of MK-7. nih.gov While static fermentation encourages biofilm formation, it suffers from poor heat and mass transfer, making it difficult to scale up for industrial production. nih.gov

Biofilm reactors, such as the Moving Bed Biofilm Reactor (MBBR), offer a solution to this dilemma. bw-water.com

High Cell Density and Stability: In an MBBR, microorganisms grow as a biofilm on small, free-floating plastic carriers within the reactor. aquasust.comssiaeration.com This provides a massive surface area for microbial growth, leading to a high concentration of biomass and enhanced process stability. bw-water.com

Enhanced Secretion and Productivity: For B. subtilis, biofilm reactors can provide an environment that promotes robust extracellular MK-7 secretion. nih.gov This is advantageous as it simplifies downstream processing and recovery of the product.

Improved Mass Transfer: Unlike static cultures, biofilm reactors can be agitated and aerated vigorously. nih.gov This overcomes the limitations of heat and mass transfer, ensuring that the microbial cells receive adequate nutrients and oxygen, which is crucial for efficient aerobic bacteria like B. subtilis. frontiersin.org

The use of biofilm reactors, therefore, represents a significant process engineering strategy that can be coupled with metabolically engineered strains to achieve high-yield, scalable production of menaquinones like this compound. nih.gov

Table of Mentioned Compounds

Biochemical Functions and Physiological Roles of Tetrahydromenaquinone in Microbial Systems

Role in Prokaryotic Electron Transport Chains

Tetrahydromenaquinone is a key component of the electron transport chain in many bacteria, where it facilitates the transfer of electrons and contributes to the generation of metabolic energy. Its unique structural properties, including a naphthoquinone ring and a partially saturated isoprenoid side chain, allow it to function effectively within the lipid bilayer of bacterial membranes.

Function as an Electron Carrier in Bacterial Respiration

Embedded within the cytoplasmic membrane, this compound functions as a crucial mobile electron carrier, shuttling electrons between various membrane-bound protein complexes. acs.orgresearchgate.net In the respiratory chain, it accepts electrons from donor complexes, such as NADH dehydrogenases, and transfers them to terminal acceptor complexes, like cytochrome oxidases or reductases. researchgate.net This transfer is a vital step in both aerobic and anaerobic respiration, linking the oxidation of metabolic fuels to the reduction of a terminal electron acceptor. frontiersin.org

The redox-active quinone headgroup of this compound undergoes reversible oxidation and reduction, allowing it to accept a pair of electrons and protons to form the reduced menaquinol (B15198786). This ability to cycle between oxidized (menaquinone) and reduced (menaquinol) states is fundamental to its role as an electron shuttle. mdpi.com The presence of a partially saturated isoprenoid side chain, as seen in forms like menaquinone-9(II-H2) found in Mycobacterium tuberculosis, is not merely a structural anchor but can also fine-tune the molecule's electrochemical properties and its interaction with the membrane and associated proteins. acs.orgnih.gov

| Component | Function | Key Characteristics | Relevant Microbial Group |

|---|---|---|---|

| This compound (e.g., MK-9(H4)) | Mobile electron carrier | Lipid-soluble; shuttles electrons from donor to acceptor complexes | Gram-positive bacteria, including Propionibacterium and Mycobacterium species |

| NADH Dehydrogenase | Electron donor complex | Oxidizes NADH and transfers electrons to menaquinone | Widespread in respiring bacteria |

| Terminal Oxidase/Reductase | Electron acceptor complex | Transfers electrons from menaquinol to a terminal electron acceptor (e.g., O2, fumarate) | Aerobic and anaerobic bacteria |

Contribution to Proton Motive Force Generation Across Membranes

The transfer of electrons by this compound is coupled to the translocation of protons across the bacterial cytoplasmic membrane. This process is a cornerstone of chemiosmotic theory and is essential for generating the proton motive force (PMF). The PMF is an electrochemical gradient composed of a pH gradient (ΔpH) and an electrical potential (Δψ) across the membrane.

When this compound is reduced to menaquinol, it takes up protons from the cytoplasm. As it moves across the membrane to donate electrons to a terminal acceptor complex, it releases these protons into the periplasmic space. This vectorial transport of protons contributes directly to the establishment of the PMF. The energy stored in the PMF is then harnessed by ATP synthase to produce ATP, the primary energy currency of the cell. It also powers other essential cellular processes like flagellar motility and nutrient transport. researchgate.net

Specificity of this compound in Anaerobic Respiratory Pathways

While menaquinones are involved in various respiratory pathways, they exhibit a notable specificity, and are often obligatory, in certain anaerobic respiratory chains. frontiersin.org In bacteria such as Escherichia coli, menaquinones are essential for anaerobic respiration when alternative electron acceptors like fumarate, dimethyl sulfoxide (B87167) (DMSO), or trimethylamine (B31210) N-oxide (TMAO) are utilized.

Research has demonstrated that in the absence of menaquinones, the reduction of these alternative electron acceptors is severely impaired. For instance, studies on Bilophila wadsworthia indicate that a menaquinone electron carrier is required for the anaerobic respiration involving taurine. nih.gov This specificity is attributed to the particular redox potential of the menaquinone/menaquinol couple, which is well-suited for transferring electrons between the specific dehydrogenases and reductases involved in these anaerobic pathways. The partially saturated nature of this compound may further adapt its redox properties for these specific anaerobic conditions.

Redox Homeostasis and Antioxidant Activities in Bacteria

Beyond its primary role in energy metabolism, this compound is implicated in maintaining cellular redox balance and protecting bacteria from oxidative damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules.

Participation in Cellular Defense Against Oxidative Stress

The reduced form of menaquinone, menaquinol, possesses antioxidant properties. nih.gov It has been proposed that menaquinones can act as scavengers of free radicals, thereby mitigating oxidative stress. researchgate.net This antioxidant capacity is crucial for bacteria, which are often exposed to ROS generated either as byproducts of their own metabolism or from external sources, such as host immune responses.

The chemical structure of the menaquinol, with its hydroxylated naphthoquinone ring, allows it to donate hydrogen atoms to neutralize reactive radicals. This action interrupts the chain reactions of oxidative damage. Studies on various forms of vitamin K2 have shown their ability to protect cells from oxidative injury by blocking the accumulation of free radicals. frontiersin.org This protective mechanism appears to be independent of the classical enzymatic functions associated with vitamin K. frontiersin.org In the context of the bacterial cell, the presence of tetrahydromenaquinol within the membrane provides an in-situ defense against oxidative threats.

| Compound Form | Protective Role | Proposed Mechanism | Significance |

|---|---|---|---|

| Tetrahydromenaquinol (Reduced form) | Cellular defense against oxidative stress | Scavenging of free radicals by donating hydrogen atoms | Mitigates damage from endogenous and exogenous reactive oxygen species |

| This compound (Oxidized form) | Electron transport | Accepts electrons in the respiratory chain | Essential for energy production |

Protection of Cellular Membranes from Lipid Oxidation in Microorganisms

The cellular membrane is particularly vulnerable to oxidative damage due to its high content of polyunsaturated fatty acids. Lipid peroxidation, a chain reaction initiated by ROS, can compromise membrane integrity and function. As a lipid-soluble molecule, this compound is strategically located within the bacterial membrane, the very site where this protection is most needed.

Interaction with NAD(P)H-Dependent FMN Reductases in Quinone Detoxification

In microbial systems, protection against cytotoxic compounds is crucial for survival. Quinones, a class of compounds widely distributed in nature, can be toxic to bacteria. nih.gov The detoxification of these harmful quinones is a vital process, often involving a two-electron reduction mechanism that converts the toxic quinone to a more stable and less reactive hydroquinone (B1673460). plos.org This process is primarily carried out by a superfamily of FMN-dependent enzymes known as NAD(P)H:quinone oxidoreductases. plos.orgnih.gov

These enzymes utilize NADH or NADPH as an electron donor to reduce their FMN cofactor, which in turn reduces the quinone substrate. This direct two-electron reduction is a critical detoxification strategy because it bypasses the formation of highly reactive semiquinone intermediates. nih.gov One-electron reduction, often catalyzed by other enzymes like NADPH-cytochrome P-450 reductase, can lead to the generation of superoxide (B77818) radicals and significant cellular damage. nih.gov

In organisms like Bacillus subtilis, specific reductases are employed to defend against thiol-reactive compounds, including toxic quinones like 2-methylhydroquinone (MHQ) and catechol. nih.gov These detoxification systems are regulated to respond to quinone-induced stress, protecting essential cellular components and processes. nih.gov While this compound is a vital component of the electron transport chain, the detoxification machinery involving NAD(P)H-dependent FMN reductases acts on exogenous or toxic quinones. This prevents them from interfering with the cell's own respiratory quinones and disrupting energy metabolism. The azoreductase family of enzymes, also FMN-dependent, has been shown to possess significant NAD(P)H quinone oxidoreductase activity, indicating a broad role in detoxifying a wide range of quinone substrates. plos.org

Table 1: Key Enzymes in Quinone Detoxification

| Enzyme Family | Cofactor | Electron Donor | Mechanism | Function |

| NAD(P)H:quinone oxidoreductase | FMN | NADH/NADPH | Two-electron reduction | Prevents semiquinone formation and oxidative stress. nih.govebi.ac.uk |

| Azoreductases | FMN | NADH/NADPH | Two-electron reduction | Broad substrate specificity for quinones and azo compounds. plos.orgnih.gov |

| NADPH-cytochrome P-450 reductase | - | NADPH | One-electron reduction | Can lead to the formation of mutagenic oxygen radicals. nih.gov |

Other Microbial Physiological Processes Mediated by this compound

Menaquinones, the class of compounds to which this compound belongs, have been demonstrated to play a role in the active transport of molecules across the cell membrane. researchgate.net Active transport is the energy-dependent movement of substances against their concentration gradient, a process essential for nutrient uptake and maintaining cellular homeostasis. numberanalytics.comopenstax.org

The primary role of this compound in this process is linked to its function in the bacterial electron transport chain. As electrons are passed along the chain, with this compound acting as a lipid-soluble carrier, protons are translocated from the cytoplasm to the outside of the cell. This action generates an electrochemical gradient known as the proton motive force (PMF). numberanalytics.com The PMF is a form of stored energy that is harnessed by various secondary active transport systems, including symporters and antiporters, to drive the uptake of essential nutrients like ions, sugars, and amino acids. numberanalytics.comnih.gov Therefore, the continuous cycling of this compound within the respiratory chain is fundamental to powering a significant portion of the cell's active transport capabilities.

Table 2: Role of this compound in Active Transport

| Process | Component/Mediator | Role of this compound | Outcome |

| Electron Transport Chain | Respiratory enzymes, this compound | Accepts and donates electrons | Vectorial translocation of protons (H+) across the membrane |

| Energy Generation | Proton Motive Force (PMF) | Essential for establishing the proton gradient | Stored energy in the form of an electrochemical gradient |

| Secondary Active Transport | Permeases (Symporters/Antiporters) | Does not directly interact; powers the system via PMF | Uptake of nutrients (e.g., lactose, amino acids) against their concentration gradient numberanalytics.com |

Bacterial sporulation is a complex developmental process initiated in response to environmental stress, such as nutrient limitation. nih.gov It results in the formation of a dormant, highly resistant endospore. nih.gov Research has indicated that menaquinones are involved in sporulation in Bacillus subtilis. researchgate.netdntb.gov.ua Specifically, studies have noted changes in the concentration of menaquinones during the transition from vegetative growth into the early stages of sporulation. wmcloud.org

Sporulation is an energetically demanding process that requires substantial ATP to fuel the synthesis of new proteins and the profound morphological changes involved, such as the formation of the asymmetric septum and the subsequent engulfment of the forespore by the mother cell. nih.govmdpi.com The efficiency of the electron transport chain, in which this compound is a key electron carrier, is critical for generating the necessary amount of ATP through oxidative phosphorylation. A robust energy supply is a prerequisite for the successful completion of the sporulation program. The involvement of menaquinones suggests that respiratory activity is not only maintained but is integral to successfully navigating this complex differentiation pathway, ensuring the cell has the energy reserves to produce a viable spore.

Table 3: Energetic Demands of Sporulation and the Role of this compound

| Sporulation Stage | Key Morphological Event | Energetic Requirement | Implied Role of this compound-Mediated Respiration |

| Stage 0/I | Axial filament formation | High ATP for DNA replication and protein synthesis | Supports the metabolic shift from growth to differentiation |

| Stage II | Asymmetric septation | High ATP for septum formation | Provides energy for cell division machinery and differential gene expression |

| Stage III | Engulfment of forespore | High ATP for membrane migration and degradation of septal peptidoglycan mdpi.com | Fuels the complex membrane remodeling process |

| Stage IV/V | Cortex and coat synthesis | High ATP for synthesis of peptidoglycan, proteins, and other spore-specific molecules | Supports the massive biosynthetic activity required to build the protective spore layers |

Advanced Analytical Methodologies for Tetrahydromenaquinone Research

High-Performance Liquid Chromatography (HPLC) Applications

HPLC remains a cornerstone technique for the analysis of vitamin K compounds, including tetrahydromenaquinone. Its application has been pivotal in the quantification of this compound, particularly through the use of sensitive detection methods and the development of protocols for challenging sample types.

Quantification using Fluorescence Detection After Post-Column Reduction

A significant advancement in the HPLC analysis of menaquinones, including this compound, is the use of fluorescence detection following post-column reduction. researchgate.netacs.org Menaquinones are not naturally fluorescent. However, they can be chemically reduced to their hydroquinone (B1673460) forms, which are highly fluorescent. This conversion is typically achieved in a post-column reaction coil where the eluent from the HPLC column is mixed with a reducing agent.

One common approach involves the use of a zinc powder reduction column. As the separated vitamin K analogs elute from the analytical column, they pass through this reduction column, where the quinone moiety is reduced to a fluorescent hydroquinone. The resulting fluorescent signal is then measured by a fluorescence detector. This method offers high sensitivity and selectivity for vitamin K compounds. For instance, in the analysis of modulation milk powder, excitation and emission wavelengths of 326 nm and 432 nm, respectively, were used for the detection of reduced vitamin K1 and K2.

This post-column derivatization technique significantly enhances the detection limits compared to standard UV-Vis detection, making it possible to quantify the low concentrations of this compound often found in biological and food samples.

Method Development for Accurate Measurement in Complex Matrices (e.g., Fermented Products)

Fermented products, such as cheese, represent a particularly complex matrix for the analysis of this compound due to the presence of fats, proteins, and a wide array of other microbial metabolites. researchgate.netnih.gov Accurate quantification in such matrices requires robust sample preparation and chromatographic methods to minimize interferences. chromatographyonline.comnih.gov

A study focused on quantifying this compound-9 (MK-9(H4)) in cheese fermented with Propionibacteria highlights a comprehensive analytical approach. researchgate.net The method involved several key steps:

Extraction: The initial step involves extracting the lipid-soluble menaquinones from the cheese matrix. This is often accomplished using organic solvents like a 2-propanol-hexane mixture. acs.org

Saponification and Hydrolysis: To break down fats and release the menaquinones, a saponification step using a strong base (e.g., sodium hydroxide (B78521) in ethanol) is often employed. In some cases, enzymatic hydrolysis with lipase (B570770) is used to remove fats. acs.org

Purification: The crude extract is then purified to remove interfering compounds. Semipreparative HPLC is a common technique for this purpose, allowing for the isolation of the menaquinone fraction. acs.org

Quantification: The purified fraction is then analyzed by analytical HPLC with fluorescence detection after post-column reduction, as described previously. researchgate.netacs.org

The development of such methods is critical for understanding the contribution of specific microorganisms to the this compound content of fermented foods. For example, it has been shown that Propionibacteria are significant producers of this compound-9 in certain cheeses. researchgate.net

| Analytical Step | Description | Example Reagents/Techniques | Reference |

|---|---|---|---|

| Extraction | Isolation of lipid-soluble compounds from the sample matrix. | 2-propanol-hexane | acs.org |

| Saponification/Hydrolysis | Breakdown of fats to release menaquinones. | Sodium hydroxide in ethanol, Lipase | acs.org |

| Purification | Removal of interfering compounds from the extract. | Semipreparative HPLC | acs.org |

| Detection | Quantification of the analyte. | Fluorescence detection after post-column reduction with zinc | researchgate.netacs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of this compound and its analogs. This technique offers superior sensitivity and specificity compared to HPLC with fluorescence detection, allowing for more detailed characterization and confident quantification, especially at low concentrations. mdpi.com

Enhanced Chromatographic Separation and Detection of this compound and Analogs

LC-MS/MS methods provide enhanced chromatographic separation and detection capabilities for various vitamin K analogs, including this compound. researchgate.net The high resolving power of modern liquid chromatography systems, often utilizing columns with smaller particle sizes (e.g., sub-2 µm), allows for the efficient separation of structurally similar menaquinones. nih.gov This is particularly important for distinguishing this compound from other menaquinone forms that may be present in the same sample.

The mass spectrometer serves as a highly selective and sensitive detector. By operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, the instrument can specifically target the ions corresponding to this compound and its fragments, thereby minimizing interference from the sample matrix. nih.gov This targeted approach significantly improves the signal-to-noise ratio and allows for the detection of trace amounts of the analyte. researchgate.net

Tandem Mass Spectrometry for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS) is invaluable for the structural confirmation of this compound. nih.gov In an MS/MS experiment, a precursor ion corresponding to the mass of this compound is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used to definitively identify it.

This capability is crucial for distinguishing this compound from other menaquinones with the same nominal mass but different structures. The unique fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the identification.

Furthermore, LC-MS/MS is a highly effective quantitative technique. nih.gov By monitoring specific precursor-to-product ion transitions (MRM), the method achieves excellent sensitivity and a wide dynamic range. The use of stable isotope-labeled internal standards can further improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. nih.gov

| LC-MS/MS Feature | Advantage in this compound Analysis | Reference |

|---|---|---|

| High-Resolution Chromatography | Efficient separation of structurally similar menaquinone analogs. | nih.gov |

| Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity, minimizing matrix interference. | nih.govresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Provides structural confirmation through characteristic fragmentation patterns. | nih.gov |

| Quantitative Accuracy | Enables precise quantification, often enhanced by internal standards. | nih.govnih.gov |

Chemical Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a process where a molecule is chemically modified to enhance its detectability by a particular analytical method. libretexts.orgresearchgate.net While post-column reduction for fluorescence detection is a form of derivatization, other strategies can be employed, particularly to improve performance in HPLC-UV or LC-MS analysis. nih.gov

The primary goal of derivatization in this context is to introduce a chromophore or a group that enhances ionization efficiency in mass spectrometry. spectroscopyonline.com For compounds like this compound that lack strong UV-absorbing groups, derivatization can significantly improve sensitivity for UV detection. nih.gov

In the context of LC-MS, derivatization can be used to improve the ionization efficiency of the analyte. By attaching a group that is readily ionized, the signal intensity in the mass spectrometer can be substantially increased. This is particularly useful when analyzing samples with very low concentrations of this compound.

Common derivatization strategies involve targeting specific functional groups. nih.gov While the core structure of this compound is a hydrocarbon chain and a quinone head group, derivatization would likely target the quinone moiety. The choice of derivatizing agent depends on the analytical technique being used and the desired outcome, whether it be enhanced UV absorbance, fluorescence, or ionization efficiency. mdpi.com

Principles of Derivatization for Improved Detectability and Chromatographic Properties

The primary goal of derivatization in the context of GC-MS is to convert non-volatile or thermally labile compounds into derivatives that are suitable for gas chromatographic analysis. slideshare.netjfda-online.com This is achieved by targeting active functional groups within the molecule, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups, which can cause poor chromatographic performance due to their polarity and tendency to form hydrogen bonds. nih.gov

Derivatization improves chromatographic behavior by:

Increasing Volatility: By replacing active hydrogens with less polar groups, the intermolecular forces are reduced, leading to a higher vapor pressure and lower boiling point, which is essential for GC analysis. nih.govslideshare.net

Enhancing Thermal Stability: The resulting derivatives are often more resistant to degradation at the high temperatures of the GC injection port and column. nih.govresearchgate.net

Improving Peak Shape: Reduction in polarity minimizes interactions with active sites on the GC column, leading to more symmetrical and sharper peaks, which improves resolution and quantification. gcms.cz

Improving Detectability: Derivatization can introduce specific chemical groups that enhance the response of the detector, thereby increasing the sensitivity of the analysis. jfda-online.comgcms.cz

Application of Silylation, Acylation, and Alkylation Reagents for GC-MS Analysis

The analysis of quinones and their derivatives like this compound by GC-MS often necessitates derivatization to improve their volatility and thermal stability. nih.govresearchgate.net The most common derivatization reactions fall into three categories: silylation, acylation, and alkylation. gcms.cz

Silylation is the most widely used derivatization technique for GC-MS analysis. researchgate.net It involves the replacement of an active hydrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.czresearchgate.net This process significantly reduces the polarity of the compound and minimizes hydrogen bonding. gcms.cz

Reagents: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

Reaction: Silylation reactions are generally straightforward and produce derivatives that are more volatile and thermally stable. researchgate.net For instance, hydroxyl groups are converted to trimethylsilyl ethers.

Acylation involves the introduction of an acyl group into a molecule, reacting with alcohols, phenols, and amines. gcms.cz

Reagents: Perfluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), are frequently used. gcms.cz These reagents produce stable derivatives. gcms.cz In situ derivatization using acetic anhydride has also been shown to be effective for protecting hydroxyl and amine groups. mdpi.com

Reaction: Acylation with anhydride reagents typically requires a solvent like pyridine (B92270) or tetrahydrofuran (B95107) to act as a catalyst and accept the acidic byproduct, which must be removed before GC analysis to prevent column damage. gcms.cz

Alkylation is the replacement of an active hydrogen with an alkyl group. gcms.cz This method is particularly useful for acidic compounds like carboxylic acids and phenols, converting them into more stable esters and ethers. gcms.cz

Reagents: Esterification, the reaction of an acid with an alcohol in the presence of a catalyst, is a popular alkylation method. gcms.cz Reagents like methyl chloroformate (MCF) have been used for the simultaneous analysis of various organic acids. nih.gov

Reaction: Alkylation reduces the polarity of the parent compound, making it more amenable to GC analysis. gcms.cz

The selection of the appropriate derivatization reagent depends on the specific functional groups present in the this compound molecule and the desired analytical outcome. gcms.cz

Interactive Data Table: Common Derivatization Reagents for GC-MS

| Derivatization Type | Reagent Class | Common Reagents | Target Functional Groups | Key Advantages |

| Silylation | Silylating Agents | BSTFA, MSTFA, TMCS | -OH, -COOH, -NH2, -SH | Highly versatile, produces volatile and stable derivatives. gcms.czresearchgate.net |

| Acylation | Acylating Agents | Acetic Anhydride, TFAA | -OH, -NH2, Phenols | Forms stable derivatives, can improve detector response. gcms.czmdpi.com |

| Alkylation | Alkylating Agents | Methyl Chloroformate (MCF) | Carboxylic Acids, Phenols | Creates stable esters and ethers, reduces polarity. gcms.cznih.gov |

Derivatization for Modifying Polarity and Thermal Stability

The primary purpose of derivatizing this compound for GC-MS is to alter its physicochemical properties, specifically its polarity and thermal stability. nih.gov The inherent structure of menaquinones, with a polar naphthoquinone ring and a nonpolar isoprenoid side chain, can present chromatographic challenges. The partial saturation in this compound further influences its properties.

Derivatization effectively masks the polar functional groups, primarily the hydroxyl groups that can be formed upon reduction of the quinone moiety, thereby reducing intermolecular hydrogen bonding. gcms.cz This reduction in polarity is crucial for preventing peak tailing and improving separation efficiency on common nonpolar GC columns like those with polydimethylsiloxane-based stationary phases. researchgate.netresearchgate.net

Furthermore, the derivatization process enhances the thermal stability of the molecule. nih.govresearchgate.net The high temperatures required in the GC injector and column can cause degradation of underivatized quinones. By converting them to more robust derivatives (e.g., silyl ethers or esters), the molecule can withstand the analytical conditions, leading to more accurate and reproducible results. researchgate.net For example, silylation has been shown to significantly improve the thermal stability of various metabolites for GC-MS analysis. researchgate.net

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

While basic spectroscopic methods can identify the presence of this compound, advanced techniques are necessary for detailed structural elucidation, including the precise assignment of stereochemistry and conformation.

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of in-depth structural analysis. numberanalytics.comsolubilityofthings.com

Advanced Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. numberanalytics.com

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis, where fragment ions from an initial fragmentation are further fragmented. numberanalytics.comwikipedia.org This provides detailed information about the connectivity of the molecule and helps to piece together its structure. wikipedia.orgtutorchase.com The fragmentation of the naphthoquinone ring and the saturated isoprenoid side chain will yield characteristic daughter ions, offering clues to the location of the saturated bonds. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further confirming the molecular formula. numberanalytics.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled in its ability to provide a complete picture of the molecular structure, including the 3D arrangement of atoms. solubilityofthings.com

Two-Dimensional (2D) NMR Spectroscopy: These techniques are essential for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound. numberanalytics.comnih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of protons within the isoprenoid side chain. numberanalytics.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbons, allowing for the assignment of carbon resonances. numberanalytics.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including linking the side chain to the naphthoquinone ring. nih.govnumberanalytics.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These techniques provide information about the spatial proximity of atoms. nih.govnumberanalytics.com By observing through-space interactions, it is possible to determine the stereochemistry and conformation of the molecule, such as the cis/trans geometry at the double bonds and the relative orientation of different parts of the molecule. nih.gov For example, ROESY has been used to assign the geometry of the double bond in menaquinone analogues. nih.gov

The combination of these advanced MS and NMR techniques provides a powerful toolkit for the comprehensive structural elucidation of this compound, moving far beyond simple identification to a detailed understanding of its molecular architecture. numberanalytics.comnih.gov

Interactive Data Table: Advanced Spectroscopic Techniques for this compound

| Technique | Abbreviation | Information Provided | Application to this compound |

| Tandem Mass Spectrometry | MS/MS | Connectivity through fragmentation patterns. numberanalytics.comwikipedia.org | Elucidating the structure of the isoprenoid side chain and its attachment to the naphthoquinone ring. |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass and elemental composition. numberanalytics.com | Confirming the molecular formula and that of its fragments. |

| Correlation Spectroscopy | COSY | ¹H-¹H spin-spin coupling networks. numberanalytics.comnih.gov | Mapping the proton connectivity within the saturated and unsaturated units of the side chain. |

| Heteronuclear Single Quantum Coherence | HSQC | Direct ¹H-¹³C correlations. numberanalytics.comnih.gov | Assigning specific carbon signals to their attached protons. |

| Heteronuclear Multiple Bond Correlation | HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). nih.govnumberanalytics.com | Establishing the overall carbon skeleton and linking structural fragments. |

| Rotating-frame Overhauser Effect Spectroscopy | ROESY/NOESY | Through-space ¹H-¹H proximity. nih.govnumberanalytics.com | Determining stereochemistry and 3D conformation. |

Structural Analogs and Synthetic Approaches for Tetrahydromenaquinone Research

Synthesis of Tetrahydromenaquinone Analogs for Biochemical Probes

The synthesis of this compound analogs is fundamental for creating biochemical probes to investigate their roles in biological systems. These synthetic efforts often target the creation of molecules that are easier to study or that can highlight specific aspects of the natural compound's function.

Chemical Modifications of the Polyisoprenoid Side Chain and Naphthoquinone Nucleus

To probe the function of this compound, researchers systematically modify its two primary structural components: the naphthoquinone nucleus and the polyisoprenoid side chain. fao.org

Naphthoquinone Nucleus Modification: The naphthoquinone ring is the redox-active part of the molecule, responsible for electron transport. rsc.org Analogs such as menadione (B1676200) (which lacks any side chain) and 1,4-naphthoquinone (B94277) are often studied to understand the core antimicrobial and redox properties of this chemical group. nih.govresearchgate.net

Polyisoprenoid Side Chain Modification: The long, hydrophobic side chain anchors the molecule within the cell membrane. Modifications to this chain are critical for studying how its structure affects function.

Truncated Side Chains : Synthesizing analogs with shorter side chains (e.g., one to three isoprene (B109036) units instead of nine) reduces the molecule's hydrophobicity. acs.org This improves solubility in aqueous environments, making it easier to conduct biochemical assays and structural studies that would be difficult with the highly insoluble natural forms. mdpi.comacs.org

Varying Saturation : Creating analogs with partially or fully saturated side chains allows for direct investigation into the role of the double bonds. acs.org This is particularly relevant for understanding this compound, which has a partially saturated chain compared to its menaquinone (MK) counterparts. wikipedia.org Friedel-Crafts alkylation is a common, though sometimes low-yielding, method used for attaching these side chains to the naphthoquinone nucleus. mdpi.com

Investigation of Structure-Activity Relationships in Microbial Models

Structure-activity relationship (SAR) studies aim to determine how specific chemical features of this compound influence its biological function in microorganisms.

Impact of Side Chain Length and Saturation on Microbial Function

The length and degree of saturation of the polyisoprenoid side chain have a profound impact on the physicochemical properties and biological function of menaquinones. wikipedia.orgcambridge.org These structural variations are not random but are evolutionarily conserved among different bacterial species, suggesting specific functional advantages. acs.org

Redox Potential : The composition of the side chain directly influences the molecule's reduction potential, which is a measure of its tendency to accept electrons. nih.gov Electrochemical studies have shown that changes in side chain length and saturation can fine-tune this property, likely optimizing the quinone for its specific role within the electron transport chain of a particular organism. nih.gov For example, the presence of saturated isoprene units significantly decreases the reduction potential. nih.gov

Bacterial Viability : For some bacteria, the precise structure of their menaquinone is essential for survival. Mycobacterium tuberculosis, for instance, relies on a di-hydrogenated form of menaquinone-9 (B191817), MK-9(II-H₂), to survive within host macrophages, making the enzymes that produce it attractive drug targets. acs.org This highlights the functional importance of side chain saturation.

Antimicrobial Activity : Studies on related compounds show that side chain length can affect bactericidal efficacy. In certain classes of antimicrobial agents, those with longer hydrocarbon chains are more effective at disrupting bacterial membranes. nih.gov

Table 1: Influence of Menaquinone Side Chain Structure on Redox Potential This table illustrates how modifications to the side chain, specifically length and saturation, can alter the electrochemical properties of menaquinones.

| Compound | Side Chain Characteristics | Reduction Potential (vs. SHE) |

| Menaquinone-4 (MK-4) | 4 isoprene units, unsaturated | -20 to -30 mV nih.gov |

| Menaquinone-8 (MK-8) | 8 isoprene units, unsaturated | -80 mV nih.gov |

| Phylloquinone (Vitamin K₁) | Phytyl tail (4 isoprene units, 3 saturated) | -500 to -700 mV nih.gov |

Data sourced from electrochemical studies. nih.gov The significant difference between MK-4 and phylloquinone, which have the same number of carbons in their side chains, demonstrates the powerful effect of saturation.

Comparative Studies with Other Menaquinone Isoprenologs (e.g., MK-n)

Tetrahydromenaquinones are part of the larger family of menaquinones (vitamin K₂), which are designated as MK-n, where 'n' is the number of isoprene units in the side chain. fao.org Bacteria synthesize a diverse array of these compounds, with variations in both chain length and saturation. fao.org

Comparative studies reveal that different bacterial groups have characteristic menaquinone profiles. For example, some Corynebacterium species produce dihydromenaquinones with eight isoprene units (MK-8(H₂)), while Nocardia strains are characterized by the presence of tetrahydromenaquinones with six or eight units (MK-6(H₄) and MK-8(H₄)). microbiologyresearch.org These differences are significant enough to be used in bacterial taxonomy. microbiologyresearch.org

The structural differences between fully unsaturated menaquinones and partially saturated forms like this compound lead to distinct physical properties. The long, hydrophobic side chains of menaquinones with more isoprene units differ significantly in their properties from those with shorter chains. annualreviews.org This variation in structure influences the molecule's lipid solubility, its precise location within the cell membrane, and its interaction with the enzymes of the respiratory chain. acs.orgcambridge.org

Table 2: Distribution of Saturated Menaquinone Isoprenologs in Various Bacteria This table shows the specific types of partially hydrogenated menaquinones found in different bacterial genera, highlighting the natural diversity of these compounds.

| Bacterial Genus/Group | Predominant Menaquinone Isoprenolog(s) |

| Gordona, Mycobacterium | Dihydromenaquinones with 9 isoprene units (MK-9(H₂)) microbiologyresearch.org |

| Corynebacterium (certain species) | Dihydromenaquinones with 8 isoprene units (MK-8(H₂)) microbiologyresearch.org |

| Nocardia | Tetrahydromenaquinones with 6 or 8 isoprene units (MK-6(H₄), MK-8(H₄)) microbiologyresearch.org |

| Actinomadura dassonvillei | Di-, tetra-, and hexahydromenaquinones with 10 isoprene units microbiologyresearch.org |

Chromatographic Separation and Characterization of this compound Isomers and Isoprenologs

Chromatography is an essential analytical technique for separating complex mixtures into their individual components. khanacademy.org For tetrahydromenaquinones, High-Performance Liquid Chromatography (HPLC) is the method of choice for separating different isomers (molecules with the same formula but different structures) and isoprenologs (molecules with different side chain lengths). researchgate.netthermofisher.com

Reversed-Phase HPLC (RP-HPLC) : This is a widely used technique for separating menaquinones. In RP-HPLC, a nonpolar stationary phase (like C18 or C30) is used with a more polar mobile phase. researchgate.netthermofisher.com Longer-chain isoprenologs are more nonpolar and therefore interact more strongly with the stationary phase, resulting in longer retention times. researchgate.net This allows for the effective separation of MK-5 through MK-15. researchgate.net

Normal-Phase HPLC : This method uses a polar stationary phase (like silica) and a nonpolar mobile phase. It is particularly effective for separating geometric isomers (cis/trans) of vitamin K compounds. thermofisher.com

Argentation Chromatography : This is a specialized technique that uses a stationary phase impregnated with silver ions (argentation). It is exceptionally useful for separating isomers based on the number and position of double bonds, as the silver ions interact differently with the cis and trans configurations of the isoprenoid side chain. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) : This is a more modern version of HPLC that uses smaller particles in the column, providing higher resolution and faster analysis times. Both UPLC and HPLC systems are effective at separating a wide range of menaquinone isoprenologs. researchgate.net

The choice of column and mobile phase is critical for achieving good separation. For instance, C30 columns offer high shape selectivity for hydrophobic, long-chain isomers, while controlling the column temperature can be crucial for resolving cis/trans isomers. thermofisher.com

Table 3: Example HPLC Retention Times for Menaquinone Isoprenologs This table shows typical retention times for a series of menaquinone (MK) isoprenologs using a reversed-phase HPLC system, illustrating how retention time increases with the length of the nonpolar side chain.

| Menaquinone Isoprenolog | Retention Time (minutes) |

| MK-5 | 5.27 researchgate.net |

| MK-6 | 6.49 researchgate.net |

| MK-7 | 8.68 researchgate.net |

| MK-8 | 10.88 researchgate.net |

| MK-9 | 12.36 researchgate.net |

| MK-10 | 15.71 researchgate.net |

Data from an RP-HPLC system separating a mixture of MK standards. researchgate.net

Q & A

Q. What criteria should guide the selection of primary literature when constructing a mechanistic hypothesis for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products